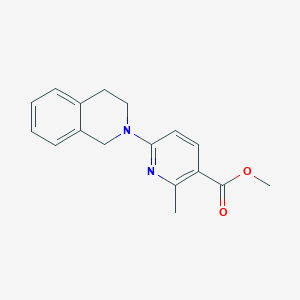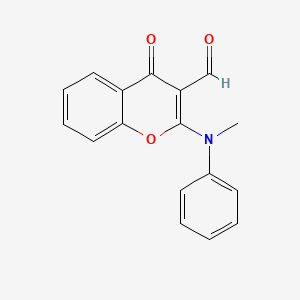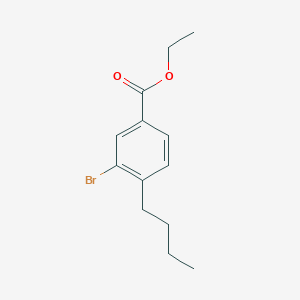
Ethyl 3-bromo-4-butylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-bromo-4-butylbenzoate is an organic compound with the molecular formula C13H17BrO2 and a molecular weight of 285.18 g/mol . It is a derivative of benzoic acid, where the hydrogen atom at the 3rd position is replaced by a bromine atom, and the hydrogen atom at the 4th position is replaced by a butyl group. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-4-butylbenzoate can be synthesized through several methods. One common method involves the bromination of ethyl 4-butylbenzoate using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature .
Another method involves the Suzuki-Miyaura coupling reaction, where ethyl 4-butylbenzoate is reacted with a boronic acid derivative in the presence of a palladium catalyst and a base. This method allows for the selective introduction of the bromine atom at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and catalyst concentration .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-bromo-4-butylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The butyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Substitution: Formation of substituted benzoates.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids.
Aplicaciones Científicas De Investigación
Ethyl 3-bromo-4-butylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of ethyl 3-bromo-4-butylbenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity and selectivity . The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological targets .
Comparación Con Compuestos Similares
Ethyl 3-bromo-4-butylbenzoate can be compared with other similar compounds, such as:
Ethyl 4-bromobenzoate: Lacks the butyl group, making it less hydrophobic and potentially less bioactive.
Ethyl 3-bromobenzoate: Lacks the butyl group, which may affect its reactivity and solubility.
Ethyl 3-butylbenzoate: Lacks the bromine atom, which may reduce its ability to participate in halogen bonding and other interactions.
Propiedades
Número CAS |
1131594-21-2 |
|---|---|
Fórmula molecular |
C13H17BrO2 |
Peso molecular |
285.18 g/mol |
Nombre IUPAC |
ethyl 3-bromo-4-butylbenzoate |
InChI |
InChI=1S/C13H17BrO2/c1-3-5-6-10-7-8-11(9-12(10)14)13(15)16-4-2/h7-9H,3-6H2,1-2H3 |
Clave InChI |
RWNCXKJYQMAKTO-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(C=C(C=C1)C(=O)OCC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


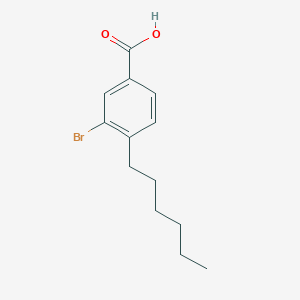
![[(1R,3S,5R)-1-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-phenylacetate](/img/structure/B11843424.png)


![6-Nitro-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxamide](/img/structure/B11843440.png)
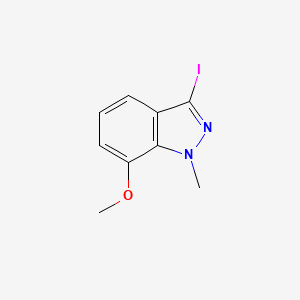
![2-(5-(Cyclopentyloxy)pyridin-3-yl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11843454.png)
![3-[Chloro(dimethyl)silyl]propyl benzylcarbamate](/img/structure/B11843462.png)

